

Crystal Structure & Basic Properties of Nickel Selenate

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Compound Focus: Nickel selenate

CAS No.: 15060-62-5

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Nickel selenate can form several crystalline structures, often as hydrates or in complexes with organic molecules. The key characteristics of two specific structures are summarized below.

Table 1: Crystallographic Data for Nickel Selenate Structures [1] [2]

Compound	Crystal System	Space Group	Unit Cell Parameters	Z	Reference
$(\text{C}_4\text{H}_{12}\text{N}_2)\text{Ni}(\text{H}_2\text{O})_{62}$	Monoclinic	$P2_1/c$ (No. 14)	$a = 6.0205(2) \text{ \AA}$, $b = 11.1529(3) \text{ \AA}$, $c = 12.1287(3) \text{ \AA}$, $\beta = 96.439(3)^\circ$, $V = 809.26(4) \text{ \AA}^3$	2	[1]
$\text{NiSeO}_4 \cdot 6\text{H}_2\text{O}$ (Hexahydrate)	Tetragonal	$P4_1212$ (No. 92)	Information in search results, specific parameters not fully available	-	[2]

The supramolecular structure of the piperazine-templated compound consists of isolated $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$ octahedral cations, $(\text{C}_4\text{H}_{12}\text{N}_2)^{2+}$ (piperazine) cations, and $(\text{SeO}_4)^{2-}$ anions. These components are interconnected via an extensive three-dimensional network of hydrogen bonds [1].

Synthesis and Experimental Protocols

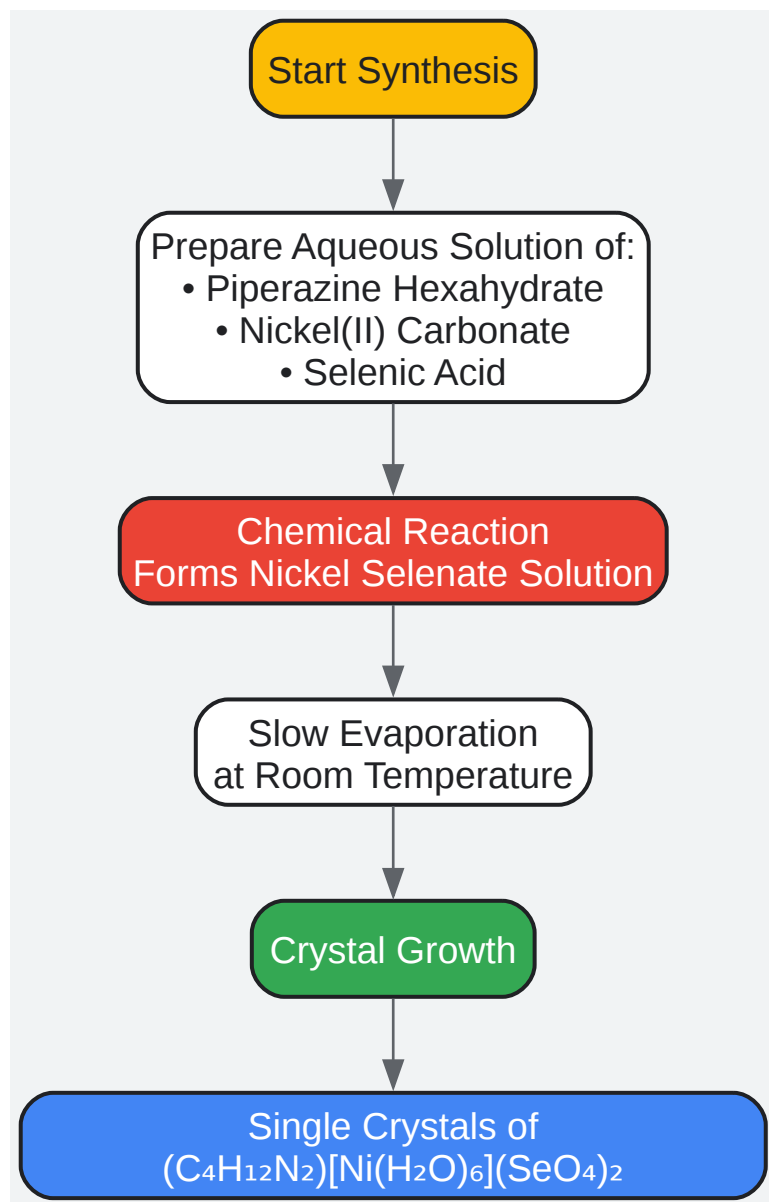
1. Synthesis of $(C_4H_{12}N_2)Ni(H_2O)_6 \cdot 2$ Single Crystals [1]

- **Method:** Slow Evaporation
- **Procedure:**
 - Dissolve piperazine hexahydrate, nickel(II) carbonate ($NiCO_3$), and selenic acid (H_2SeO_4) in an aqueous solution. The reaction between nickel carbonate and selenic acid produces **nickel selenate**.
 - Allow the resulting solution to evaporate slowly at room temperature.
 - Over time, single crystals suitable for X-ray diffraction analysis will form.

2. Synthesis of Anhydrous Nickel(II) Selenate [2]

- **Procedure:**
 - React nickel(II) carbonate ($NiCO_3$) with selenic acid (H_2SeO_4).
 - The reaction produces **nickel selenate**, water, and carbon dioxide: $NiCO_3 + H_2SeO_4 \rightarrow NiSeO_4 + H_2O + CO_2 \uparrow$

The following diagram illustrates the synthesis workflow for the piperazine-templated **nickel selenate** compound:



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*Synthesis workflow for piperazine-templated **nickel selenate** single crystals.*

Thermal Behavior and Decomposition

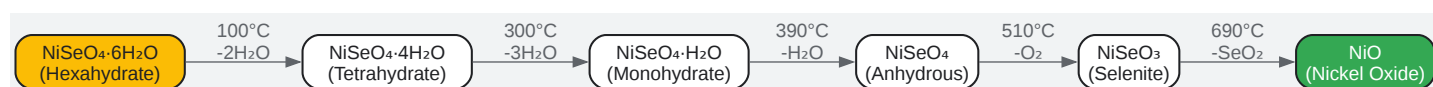
Nickel selenate hydrates undergo multi-stage dehydration and decomposition upon heating, ultimately forming nickel oxide. The pathway for the hexahydrate is as follows:

Table 2: Thermal Decomposition Pathway of $\text{NiSeO}_4 \cdot 6\text{H}_2\text{O}$ [2]

Temperature	Process	Product
100 °C	Loss of 2 water molecules	NiSeO ₄ ·4H ₂ O (Tetrahydrate)
300 °C	Further dehydration	NiSeO ₄ ·H ₂ O (Monohydrate)
390 °C	Final dehydration to anhydrous salt	NiSeO ₄
510 °C	Loss of O ₂ , formation of selenite	NiSeO ₃
690 °C	Final decomposition	NiO + SeO ₂

The thermal decomposition of the piperazine-templated compound also proceeds through three distinct stages, ultimately yielding nickel oxide (NiO) as the final solid residue [1].

The thermal decomposition pathway is a sequential process, visualized below:



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*Sequential thermal decomposition pathway of **nickel selenate** hexahydrate.*

Magnetic Properties

The piperazine-templated **nickel selenate** compound $(C_4H_{12}N_2)[Ni(H_2O)_6](SeO_4)_2$ exhibits predominantly **paramagnetic** behavior. This is attributed to the presence of the isolated $[Ni(H_2O)_6]^{2+}$ complex cation. At very low temperatures, **weak antiferromagnetic interactions** between the nickel centers become detectable [1].

Advanced Application in Electrocatalysis

Recent research has explored modifying nickel selenides with copper to enhance their performance.

Electronic Structure Reconstruction for Hydrogen Evolution Reaction (HER) [3]

- **Objective:** Improve the efficiency and durability of nickel selenide catalysts for producing hydrogen from alkaline water.
- **Method:** A two-step process involving hydrothermal synthesis of nickel selenide on a substrate, followed by the electrodeposition of copper (Cu).
- **Key Findings:**
 - The incorporation of Cu reconstructs the electronic structure of nickel selenide, enhancing electron transfer and increasing the active surface area.
 - This Cu-modified catalyst (NCS/NF) requires an overpotential of only **45 mV** to achieve a current density of **-10 mA cm⁻²**, a benchmark in HER performance.
 - A voltage-induced phase transition further boosts HER activity, making the optimized catalyst (AD NCS/NF) surpass the performance of a state-of-the-art platinum (Pt) catalyst under identical test conditions.
 - In a practical two-cell configuration (AD NCS/NF||NiFeLDH), a low cell voltage of only **1.48 V** was required to deliver **50 mA cm⁻²**.

Conclusion

Nickel selenate is a versatile material with well-characterized crystal structures and properties. Its classic chemistry, involving hydrated salts and organically-templated complexes, reveals interesting structural and magnetic behaviors. Most notably, research into selenide derivatives derived from selenate precursors is highly active, with recent breakthroughs in **copper incorporation** demonstrating a powerful strategy for designing **high-performance, non-precious-metal electrocatalysts** for hydrogen production [3].

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